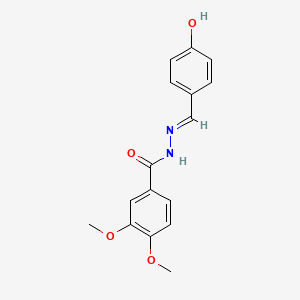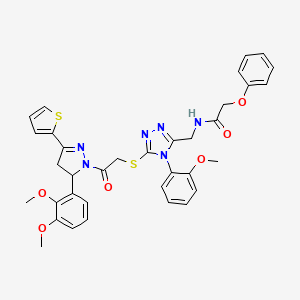
ethyl 2-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves direct synthesis methods such as the 3+2 annulation method described for substituted pyrazoles . Another approach is the photolysis of ethyl carboxylate derivatives in the presence of amines or alcohols, leading to products that suggest competing photolytic pathways . Additionally, the synthesis of thiazole-5-carboxylate esters from ethyl carboxylate derivatives in the presence of thioamides has been reported .
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . The crystal structure of ethyl carboxylate derivatives can be stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking .
Chemical Reactions Analysis
Ethyl carboxylate derivatives can undergo various chemical reactions, including photolysis, which can lead to the formation of carbenes and subsequent capture by nucleophiles . The reactivity of these compounds towards active methylene reagents can yield a variety of heterocyclic derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl carboxylate derivatives can be studied using different spectroscopic techniques and theoretical calculations, such as DFT . The antioxidant properties of these compounds can be evaluated in vitro through methods like DPPH and hydroxyl radical scavenging . The reactivity of these compounds can also be influenced by the presence of metal ions, as seen in the synthesis of metal complexes with potential anti-rheumatic effects .
Applications De Recherche Scientifique
Synthesis of Antitumor Compounds
Ethyl 2-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)acetate serves as a precursor in the synthesis of antitumor drugs. A notable application is its use in alternative syntheses of temozolomide, an antitumor drug, which avoids the use of hazardous reagents like methyl isocyanate. This showcases the compound's role in developing safer synthetic routes for important pharmaceuticals (Wang, Stevens, & Thomson, 1994).
Facilitating Novel Synthetic Pathways
The compound is instrumental in facilitating novel synthetic pathways for various heterocyclic compounds. For instance, its photolysis in the presence of certain reagents leads to the formation of thiazole-5-carboxylate esters, which are valuable intermediates in the synthesis of compounds with potential biological activity (Fong, Janowski, Prager, & Taylor, 2004).
Exploration of Metal Complexes for Therapeutic Use
Research into ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes has revealed significant antioxidant, analgesic, and anti-rheumatic effects. This demonstrates the potential for developing new therapeutic agents based on the structural framework of this compound (Sherif & Hosny, 2014).
Development of Molluscicidal Compounds
The compound has been utilized in the synthesis of new thiazolo[5,4-d]pyrimidines with molluscicidal properties. This research is crucial for developing agents to control snail populations that are intermediate hosts for schistosomiasis, highlighting the compound's role in public health applications (El-bayouki & Basyouni, 1988).
Advancing Electrochemical CO₂ Reduction
Studies involving ionic liquids show the modulation of the electrochemical reduction of carbon dioxide, with this compound playing a role in shifting the reaction course and promoting the formation of carbon monoxide instead of oxalate anion. This research is significant for environmental chemistry and developing new methods for CO₂ capture and conversion (Sun, Ramesha, Kamat, & Brennecke, 2014).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[[2-[4-(trifluoromethyl)phenyl]tetrazole-5-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O3/c1-2-24-10(22)7-17-12(23)11-18-20-21(19-11)9-5-3-8(4-6-9)13(14,15)16/h3-6H,2,7H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVSMWWEQUVJIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol](/img/structure/B2548928.png)
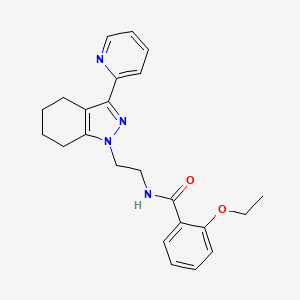
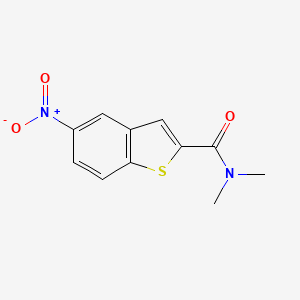
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine hydrochloride](/img/structure/B2548932.png)

![1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one](/img/structure/B2548935.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2548936.png)
![7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid](/img/structure/B2548937.png)


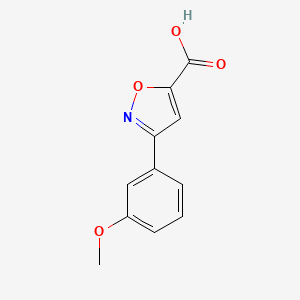
![Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2548947.png)
